An In-depth Technical Guide to 4-cyano-N-ethylbenzenesulfonamide (CAS 74670-75-0)
An In-depth Technical Guide to 4-cyano-N-ethylbenzenesulfonamide (CAS 74670-75-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-cyano-N-ethylbenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and a robust framework for its analytical characterization. While this specific molecule is not extensively documented in peer-reviewed literature, this paper will leverage established chemical principles and data from analogous structures to provide actionable insights for researchers. We will explore the reactivity of its core functional groups—the aromatic nitrile and the N-alkylated sulfonamide—and discuss its potential applications, particularly within the broader context of benzenesulfonamide derivatives in drug discovery.[1][2][3] The guide concludes with essential safety protocols and handling procedures.
Introduction and Molecular Overview
4-cyano-N-ethylbenzenesulfonamide, identified by CAS number 74670-75-0, is an organic molecule featuring a central benzene ring substituted with a cyano group and an N-ethylsulfonamide group at the para (1,4) positions.
Molecular Structure:
The structural uniqueness of this compound arises from the combination of two potent functional groups:
-
The Sulfonamide Moiety (-SO₂NH-): This is a cornerstone functional group in medicinal chemistry. The benzenesulfonamide scaffold is present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2][3][4][5][6] Its ability to act as a hydrogen bond donor and acceptor, and to fit into the active sites of various enzymes, makes it a privileged structure in drug design.
-
The Aromatic Nitrile (-C≡N): The cyano group is a strong electron-withdrawing group, significantly influencing the electronic properties of the benzene ring.[7] It is also a versatile chemical handle, capable of being transformed into other functional groups like carboxylic acids or amines, and can participate in various cycloaddition reactions.[7]
The interplay of these two groups suggests that 4-cyano-N-ethylbenzenesulfonamide could serve as a valuable intermediate in organic synthesis or as a candidate for biological screening.
Physicochemical and Spectral Properties
Detailed experimental data for this specific compound is limited. The following table summarizes key properties derived from computational predictions and data from analogous compounds.
| Property | Value / Prediction | Source / Method |
| CAS Number | 74670-75-0 | - |
| Molecular Formula | C₉H₁₀N₂O₂S | - |
| Molecular Weight | 210.25 g/mol | Calculated |
| IUPAC Name | 4-cyano-N-ethylbenzenesulfonamide | IUPAC Nomenclature |
| Predicted XLogP3 | 1.1 - 1.5 | Computational Prediction |
| Predicted Hydrogen Bond Donors | 1 (from the sulfonamide N-H) | Computational Prediction |
| Predicted Hydrogen Bond Acceptors | 4 (2 from sulfonyl O, 1 from N, 1 from nitrile N) | Computational Prediction |
| Predicted Boiling Point | ~427.5 °C at 760 mmHg | Computational Prediction |
| Predicted Melting Point | Not readily available; expected to be a solid at RT. | - |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone) and sparingly soluble in water. | Based on functional groups |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 4-cyano-N-ethylbenzenesulfonamide is not prominently published, a logical and robust synthetic strategy can be designed based on well-established organic chemistry reactions: the sulfonylation of an amine or the amination of a sulfonyl chloride.
Proposed Synthetic Workflow: Amination of 4-Cyanobenzenesulfonyl Chloride
This is often the most direct route for preparing N-substituted sulfonamides.[8]
Caption: Proposed two-step synthesis of 4-cyano-N-ethylbenzenesulfonamide.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of 4-Cyanobenzenesulfonyl Chloride (C)
-
Diazotization: 4-Aminobenzonitrile (1.0 eq) is dissolved in a mixture of concentrated HCl and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt intermediate (B).[9]
-
Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide (SO₂) is prepared in glacial acetic acid, and copper(II) chloride (catalytic amount) is added. This mixture is also cooled to 0-5 °C. The previously prepared cold diazonium salt solution is then added slowly to this mixture. Vigorous nitrogen evolution is observed.[9]
-
Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into ice-water, and the precipitated solid is collected by vacuum filtration. The crude 4-cyanobenzenesulfonyl chloride (C) is washed with cold water and dried under vacuum.
Part 2: Synthesis of 4-cyano-N-ethylbenzenesulfonamide (E)
-
Reaction Setup: 4-Cyanobenzenesulfonyl chloride (C) (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C.
-
Amine Addition: Ethylamine (H₂NCH₂CH₃) (D) (2.2 eq, as a solution or neat) is added dropwise. Using a slight excess of amine or adding a non-nucleophilic base like triethylamine or pyridine (1.2 eq) is crucial to neutralize the HCl byproduct.[8]
-
Reaction and Workup: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product (F). Final purification (G) is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for the analytical characterization of an organic compound.
Expected Spectral Data
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 211.05 or [M+Na]⁺ at m/z ≈ 233.03.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies to expect include:
-
~3300 cm⁻¹: N-H stretch of the sulfonamide.
-
~2230 cm⁻¹: C≡N stretch (a sharp, strong peak).
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches, respectively.
-
~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show:
-
Aromatic Protons: Two doublets in the aromatic region (~7.8 - 8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Group: A quartet (~3.1-3.3 ppm) for the -CH₂- group coupled to the methyl protons, and a triplet (~1.1-1.3 ppm) for the -CH₃ group coupled to the methylene protons.
-
Sulfonamide Proton: A broad singlet or triplet (depending on coupling to the ethyl group) for the N-H proton (~5-6 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts include:
-
Aromatic Carbons: Four signals in the aromatic region (~120-145 ppm). The carbon attached to the cyano group will be distinct.
-
Nitrile Carbon: A signal around ~118 ppm.
-
Ethyl Carbons: Signals for the -CH₂- (~35-45 ppm) and -CH₃ (~14-16 ppm) groups.
-
Reactivity and Potential Applications
The dual functionality of 4-cyano-N-ethylbenzenesulfonamide makes it a versatile platform for further chemical modification.
-
Reactivity of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. It can also be reduced to a primary amine (aminomethyl group). This versatility allows for the introduction of new functionalities.[7][8]
-
Reactivity of the Sulfonamide N-H: The acidic proton on the sulfonamide nitrogen can be deprotonated with a base, allowing for N-alkylation or other modifications at this position.
Potential Research Applications:
Given the prevalence of the benzenesulfonamide core in pharmaceuticals, this compound is a prime candidate for screening in various biological assays.[1][2][3][5]
-
Anticancer Drug Discovery: Many sulfonamide derivatives have shown potent anticancer activity, often by inhibiting enzymes like carbonic anhydrases, which are overexpressed in many tumors.[4][5] The cyano group can also contribute to binding interactions within enzyme active sites.
-
Antimicrobial Agents: The sulfonamide class of drugs were among the first effective antibiotics. Novel derivatives are continuously being explored for activity against drug-resistant bacterial strains.[6]
-
Enzyme Inhibition Studies: The structure is suitable for exploring structure-activity relationships (SAR) in various enzyme families, such as kinases or proteases, where the sulfonamide can mimic a peptide bond or interact with key residues.[2]
-
Materials Science: Aromatic nitriles are precursors for various heterocyclic compounds and polymers with interesting electronic and photophysical properties.
Safety and Handling
While specific toxicity data for 4-cyano-N-ethylbenzenesulfonamide is not available, general precautions for handling aromatic sulfonamides and nitriles should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.
-
Toxicity Profile (Inferred): Compounds of this class can be irritants to the skin, eyes, and respiratory system. Aromatic nitriles can have toxic properties, although they are generally less acutely toxic than inorganic cyanides.
This guide provides a foundational understanding of 4-cyano-N-ethylbenzenesulfonamide. The proposed synthetic and analytical workflows offer a practical starting point for researchers interested in exploring this and related molecules for applications in drug discovery and beyond.
References
-
Pu, Y., Su, H., Li, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, A., Laeeq, S., Kumar, V., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chemsrc. (n.d.). N-Ethyl benzenesulfonamide | CAS#:5339-67-3. Available at: [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]
-
Li, J., Wang, Y., Wang, C., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules. Available at: [Link]
-
Rout, S. K., & Jamison, T. F. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Chemistry - An Asian Journal. Available at: [Link]
-
Liu, J., Zhang, H., Zhang, G., et al. (2021). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Aggregate. Available at: [Link]
-
JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia. (n.d.). Amine. Available at: [Link]
Sources
- 1. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. jove.com [jove.com]
